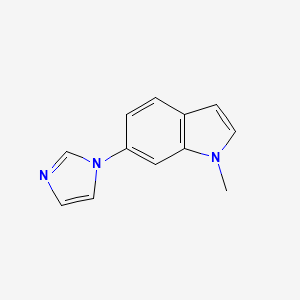

6-imidazol-1-yl-1-methyl-1H-indole

Description

Properties

Molecular Formula |

C12H11N3 |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

6-imidazol-1-yl-1-methylindole |

InChI |

InChI=1S/C12H11N3/c1-14-6-4-10-2-3-11(8-12(10)14)15-7-5-13-9-15/h2-9H,1H3 |

InChI Key |

QOWMVJOECMCXNO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)N3C=CN=C3 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 6-imidazol-1-yl-1-methyl-1H-indole typically involves the reaction of indole derivatives with imidazole or its derivatives. Various methodologies have been employed, including one-pot reactions and fragment-based approaches, to create novel compounds with enhanced biological activity. For instance, the combination of indole and imidazole structures has been shown to yield compounds with significant cytoprotective effects and other biological properties .

Anticancer Properties

One of the most notable applications of 6-imidazol-1-yl-1-methyl-1H-indole is its potential as an anticancer agent. Research indicates that compounds containing indole and imidazole moieties can inhibit the activity of heme oxygenase-1 (HO-1), an enzyme often overexpressed in various cancers. In particular, some synthesized derivatives have demonstrated micromolar activity against HO-1, suggesting their potential as effective anticancer drugs .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported that derivatives exhibit potent antibacterial effects against various strains, including Salmonella typhi and Escherichia coli. The presence of the imidazole ring enhances the interaction with bacterial proteins, leading to increased inhibition of bacterial growth .

Antioxidant Effects

6-Imidazol-1-yl-1-methyl-1H-indole derivatives have been investigated for their antioxidant activities. These compounds can act as effective ferrous ion chelators and protect against oxidative stress-induced hemolysis, which is crucial for preventing cellular damage in various pathological conditions .

Therapeutic Potential

The therapeutic implications of 6-imidazol-1-yl-1-methyl-1H-indole extend beyond cancer treatment and antimicrobial applications:

Anti-inflammatory Activity

Research has indicated that certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases . Their ability to modulate inflammatory pathways could lead to new treatments for conditions such as arthritis or chronic inflammatory diseases.

Antifungal Activity

Recent studies have highlighted the antifungal potential of these compounds against clinical strains such as Candida albicans. The structural modifications introduced by the imidazole ring significantly enhance their efficacy against fungal pathogens .

Case Studies and Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-imidazol-1-yl-1-methyl-1H-indole with four structurally related indole-imidazole hybrids synthesized in recent studies (see Table 1 ) . Key differences in substitution patterns, physicochemical properties, and synthetic pathways are highlighted.

Table 1: Structural and Physicochemical Comparison of Indole-Imidazole Derivatives

Key Differences and Implications

Substitution Position :

- The target compound features substitutions at the 1- and 6-positions of indole, whereas Compounds 8–11 are substituted at the 3-position with a linker to the imidazole moiety. This positional difference may influence electronic properties and binding interactions in biological systems.

Functional Groups: Compounds 8–10 incorporate halogenated benzyl groups (e.g., 4-iodobenzyl) on the imidazole, which enhance molecular weight and lipophilicity. Compound 11 includes a 4-methoxybenzyl group, introducing electron-donating effects that contrast with the electron-withdrawing iodobenzyl groups in 8–10 .

Physicochemical Properties :

- All analogs in Table 1 exhibit high melting points (>200°C for 8–10), likely due to strong intermolecular interactions (e.g., halogen bonding in iodobenzyl derivatives). The target compound’s melting point is unreported but may be lower due to reduced steric bulk.

Synthetic Pathways :

- Compounds 8–11 were synthesized via formylation of indole precursors followed by coupling with substituted benzylamines, using K₂CO₃ and DMF as a base/solvent system . The target compound may require alternative strategies, such as direct alkylation at the indole 1-position.

Research Findings and Implications

- Electronic Effects : The 4-iodobenzyl group in Compounds 8–10 introduces significant electron-withdrawing character, which may enhance stability but reduce reactivity compared to the methoxy group in Compound 11 .

- Synthetic Challenges : The 6-position substitution in the target compound may necessitate regioselective synthesis methods, contrasting with the more straightforward 3-position functionalization in analogs .

Q & A

Basic Research Questions

Q. What are established synthetic routes for 6-imidazol-1-yl-1-methyl-1H-indole, and how can reaction conditions be optimized?

- Methodology :

- Formylation : Use POCl₃ in dry DMF to prepare 1H-indole-3-carboxaldehyde intermediates, a key step in hybrid indole-imidazole synthesis .

- Coupling Reactions : Employ nucleophilic substitution with imidazole derivatives, as demonstrated in the synthesis of benzyl 2-(1H-imidazol-1-yl)acetate. Optimize reaction time (24 hours) and base (K₂CO₃) for high yields .

- Purification : Monitor reactions via TLC (e.g., hexane:ethyl acetate 70:30) and use column chromatography for isolation .

Q. How can structural characterization be performed for 6-imidazol-1-yl-1-methyl-1H-indole derivatives?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and purity.

- Chromatography : Calculate Rf values (e.g., 0.6 in hexane:ethyl acetate 70:30) for comparative analysis .

- Melting Points : Determine purity via sharp melting points (e.g., 183°C for indole-benzimidazole hybrids) .

Q. What are the recommended safety protocols for handling imidazole-indole derivatives?

- Methodology :

- Use PPE (gloves, masks, lab coats) to avoid skin contact.

- Dispose of waste via certified hazardous waste management systems, as outlined for sulfonamide derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the bioactivity of 6-imidazol-1-yl-1-methyl-1H-indole derivatives?

- Methodology :

- Molecular Docking : Model interactions with biological targets (e.g., EGFR kinase) using software like AutoDock. Validate binding affinities with in vitro assays (e.g., IC₅₀ values) .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and toxicity risks .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

- Methodology :

- Comparative Analysis : Evaluate substituent effects (e.g., -Cl vs. -CH₃) on cytotoxicity using standardized assays (e.g., MTT) .

- Statistical Validation : Apply ANOVA or regression models to isolate variable impacts, following qualitative research frameworks for contradiction analysis .

Q. How can crystallography improve the structural refinement of 6-imidazol-1-yl-1-methyl-1H-indole complexes?

- Methodology :

- Software Tools : Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data. Validate hydrogen bonding and π-π stacking interactions .

- Data Collection : Optimize X-ray diffraction conditions (e.g., synchrotron radiation) to resolve electron density maps for heterocyclic moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.